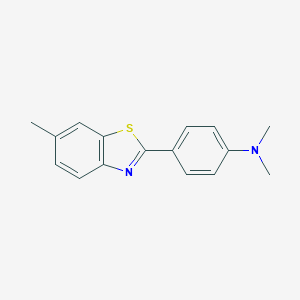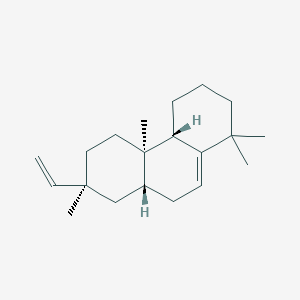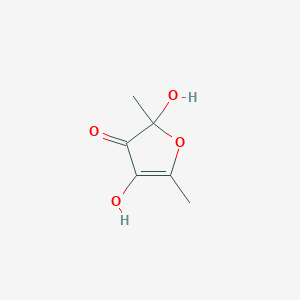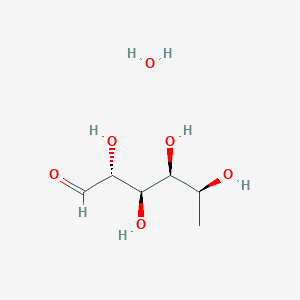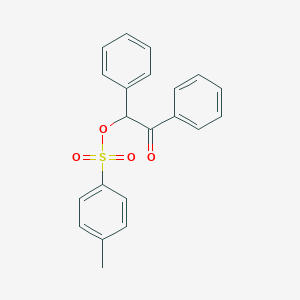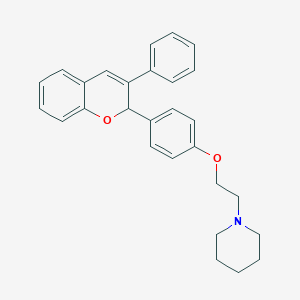
Dimethyl pimelate
Descripción general
Descripción
Dimethyl pimelate (DMP) is an important intermediate in pharmaceuticals, perfumes, lubricants, and other organic compounds . It is usually obtained by esterification from pimelic acid with alcohols . It is used as the internal standard in the analysis of phthalates, sebacates, epoxidized soybean oil (ESBO), and polyadipates after transesterification to the ethyl esters .
Molecular Structure Analysis
This compound contains a total of 29 atoms; 16 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms . The molecular formula is C9H16O4 .
Chemical Reactions Analysis
This compound was used as the internal standard in the analysis of phthalates, sebacates, epoxidized soybean oil (ESBO), and polyadipates after transesterification to the ethyl esters .
Physical And Chemical Properties Analysis
This compound is a colourless clear liquid . It has a boiling point of 121-122 °C at 15 hPa , and a flash point of 110 °C . The density is 1.041 g/mL at 25 °C . It is soluble in ethanol, benzene, ether, and slightly soluble in water .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis from Cyclohexanone and Dimethyl Carbonate : Dimethyl pimelate (DMP) is synthesized from cyclohexanone and dimethyl carbonate using solid base catalysts. This process involves the formation of carbomethoxycyclohexanone (CMCH) as an intermediate, which then converts to DMP. Solid bases like MgO play a crucial role in facilitating DMP formation (Wu & Chen, 2009).
- Role in Drug Synthesis : In the synthesis of crebinostat, a histone deacetylase inhibitor, this compound is used as an intermediate. The process involves methyl esterification of pimelic acid to obtain this compound, followed by several steps to produce crebinostat (Mao et al., 2016).
Material Science Applications
- Improving Mechanical Properties of Polymers : this compound, when combined with calcium stearate, enhances the mechanical properties of heterophasic copolymer blends. This combination significantly increases the notched Izod impact strength of the polymer (Trongtorsak, Supaphol, & Tantayanon, 2004).
- Effects on Polypropylene/Wollastonite Composites : Pimelic acid, a related compound, is used to modify the surface of wollastonite in polypropylene composites. This modification with pimelic acid results in enhanced mechanical properties, such as increased toughness and impact strength (Meng & Dou, 2008).
Biochemistry and Pharmacology
- Crosslinking in Enzyme Studies : In biochemistry research, dimethyl pimelimidate is used for crosslinking glutamate dehydrogenase to study its quaternary structure and conformational mobility. This method has shown its utility in understanding the enzyme's functional sites and their interactions (Smith & Bell, 1985).
Mecanismo De Acción
Target of Action
Dimethyl pimelate, also known as Dimethyl heptanedioate , is a chemical compound that is primarily used as an internal standard in the analysis of phthalates, sebacates, epoxidized soybean oil (ESBO), and polyadipates after transesterification to the ethyl esters . .
Biochemical Pathways
In the context of biotin synthesis, a compound named BioZ, which is similar to this compound, has been found to catalyze the condensation of glutaryl-CoA (or ACP) with malonyl-ACP to give 5-keto-pimeloyl ACP . This intermediate then proceeds via the type II fatty acid synthesis (FASII) pathway .
Pharmacokinetics
Its physical and chemical properties such as its liquid form, molecular weight of 18822 , and solubility in ethanol, benzene, and ether could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As an internal standard in the analysis of various biochemical compounds, it plays a crucial role in ensuring the accuracy and reliability of these analyses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the solvent environment. Furthermore, its storage conditions (cool, dry place in tightly closed containers, away from strong oxidizing agents ) also suggest that factors such as temperature, humidity, and exposure to certain chemicals could affect its stability and efficacy.
Direcciones Futuras
While there isn’t specific information on the future directions of Dimethyl pimelate, it’s worth noting that Dimethyl fumarate, a compound with a similar structure, has been studied for its potential role in cancers, which are dependent on the NRF2 antioxidant and cellular detoxification program, such as KRAS-mutated lung adenocarcinoma .
Análisis Bioquímico
Biochemical Properties
Dimethyl pimelate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is involved in the analysis of various esters and is used as an internal standard due to its stability and reactivity. The compound interacts with enzymes involved in esterification and transesterification processes, facilitating the conversion of complex esters into simpler forms for analysis . These interactions are crucial for accurate quantification and identification of esters in biochemical assays.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in esterification reactions can impact the metabolic pathways within cells, altering the levels of specific metabolites. Although detailed studies on the cellular effects of this compound are limited, its involvement in metabolic processes suggests that it may affect cellular functions by modulating the availability of key metabolites and intermediates .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in esterification and transesterification reactions. It acts as a substrate for enzymes that catalyze these reactions, leading to the formation of simpler esters. The binding interactions between this compound and these enzymes are essential for the conversion processes, which ultimately influence the levels of various esters in biochemical assays . Additionally, this compound may affect gene expression by modulating the availability of metabolites that serve as signaling molecules or transcriptional regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is known to be stable under standard storage conditions, but its reactivity in biochemical assays may lead to gradual degradation. Long-term studies on the effects of this compound on cellular function are limited, but its role as an internal standard suggests that it maintains its integrity over the course of typical experimental timelines .
Metabolic Pathways
This compound is involved in metabolic pathways related to esterification and transesterification. It interacts with enzymes such as esterases and transesterases, facilitating the conversion of complex esters into simpler forms. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within cells . The compound’s role in these pathways highlights its importance in biochemical assays and metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in relevant cellular compartments. The transport and distribution of this compound are essential for its effective participation in biochemical reactions and assays .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for its activity and function in biochemical reactions. The compound’s presence in specific subcellular regions ensures its availability for interactions with enzymes and other biomolecules involved in esterification and transesterification processes .
Propiedades
IUPAC Name |
dimethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061925 | |
| Record name | Dimethyl heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-08-7 | |
| Record name | Dimethyl pimelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl heptanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl pimelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanedioic acid, 1,7-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl heptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl heptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL HEPTANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1PF3049F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is dimethyl pimelate synthesized and what is its role in the production of Crebinostat?
A1: this compound serves as a key starting material in the synthesis of Crebinostat, a histone deacetylase (HDAC) inhibitor with potential therapeutic applications. A cost-effective and scalable synthesis route utilizes this compound as the starting point. [, ] The process involves converting this compound to potassium 7-methoxy-7-oxoheptanoate, followed by hydrazinolysis to yield potassium 7-hydrazinyl-7-oxoheptanoate. This intermediate is then coupled with 4-biphenylcarboxaldehyde to produce Crebinostat. [, ]
Q2: Can you elaborate on the use of this compound in synthesizing other compounds and the role of catalysts in these reactions?
A2: this compound is a valuable precursor for synthesizing various compounds, including this compound itself. Research demonstrates its use in the production of this compound from cyclohexanone and dimethyl carbonate using solid base catalysts. [] The reaction proceeds through the formation of carbomethoxycyclohexanone (CMCH), which subsequently reacts with a methoxide group to yield this compound. [] The choice of catalyst significantly influences the reaction outcome. For instance, magnesium oxide, a moderately strong base, effectively facilitates this compound formation by abstracting a proton from the alpha position of cyclohexanone. []
Q3: Are there any examples of this compound being used in asymmetric synthesis?
A3: Yes, this compound plays a role in the asymmetric synthesis of specific chiral compounds. For instance, it can be reacted with (-)-menthol to yield (-)-(1R, 2S, 5R)-dimethyl pimelate. [] This chiral diester is further employed in a multi-step synthesis to produce 3a-alkyl-3, 3a, 4, 5, 6, 7-hexahydro-2H-indazol-3-ones, some of which exhibit optical activity. [] This highlights the versatility of this compound as a building block in constructing diverse molecular architectures, including chiral molecules with potential biological relevance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)


